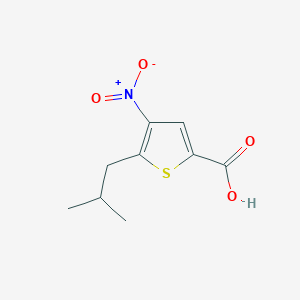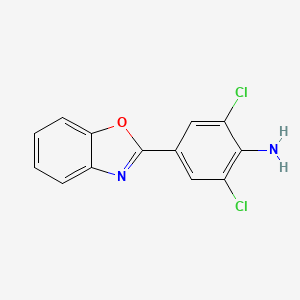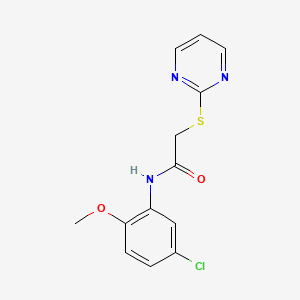![molecular formula C18H25N3O2 B5547917 N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547917.png)
N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- The synthesis of N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide involves the condensation of dimethylamine with specific carboxylic acids and further reactions with different derivatives. This process is illustrated in studies where similar compounds, like dimethylaminomethylene derivatives and acridine-4-carboxamide derivatives, were synthesized (Liu et al., 2016), (Walsh et al., 1990).
Molecular Structure Analysis
- The molecular structure of this compound and related derivatives often displays intramolecular hydrogen bonding and a certain degree of conformational flexibility. These structural characteristics are essential for understanding their interaction with other molecules, such as DNA (Hudson et al., 1987).
Chemical Reactions and Properties
- Chemical reactions of this compound involve interactions with DNA and other cellular components. The compound's structure allows for specific binding and reactions, crucial for its biological activity (Denny et al., 1987).
科学的研究の応用
Antitumor Activity and DNA Interaction
Research on derivatives of N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide has shown significant interest in their antitumor activities, with studies highlighting their potential as DNA-intercalating agents. These compounds have been synthesized and evaluated for their ability to interact with DNA and demonstrate antitumor activity in various models. One study found that specific phenyl-substituted derivatives exhibit solid tumor activity, highlighting the importance of DNA association constants in their effectiveness. The study emphasizes the necessity for the phenyl ring to be coplanar with the quinoline for intercalative binding, indicating a structural requirement for antitumor efficacy (Atwell, Baguley, & Denny, 1989).
Cytotoxic Properties
Further investigations into carboxamide derivatives of benzo[b][1,6]naphthyridines revealed their potent cytotoxic activities. The synthesis of these derivatives led to the discovery of compounds with significant growth inhibitory properties against cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma. Some of these derivatives were tested in vivo against colon 38 tumors in mice, with certain compounds proving to be curative in this refractory model. This research underscores the potential of this compound derivatives as effective antitumor agents with low nanomolar IC50 values against targeted cell lines (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Pharmacokinetics and Antitumor Efficacy
The study of benzonaphthyridine anti-cancer agents, including analogs of this compound, has provided insights into the relationship between lipophilicity, tumor pharmacokinetics, and antitumor activity. Research comparing a homologous series of these compounds in mice revealed that changes in the methyl group significantly affect the drug's pharmacokinetics and its ability to retain in tumor tissues, directly correlating with its in vivo antitumor activity. This highlights the critical role of specific structural features in enhancing the efficacy of such compounds against solid tumors (Lukka, Paxton, Kestell, & Baguley, 2012).
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methylpropyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-13(2)11-15-12-17(23-20-15)18(22)19-10-9-14-5-7-16(8-6-14)21(3)4/h5-8,12-13H,9-11H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPFDYQKMYHXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)NCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547843.png)

![[(3aS*,9bS*)-2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5547875.png)
![7-methyl-N'-[4-(methylthio)benzylidene]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B5547882.png)
![methyl 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B5547885.png)
![8-{[2-(2-isopropyl-5-methylphenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547899.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5547905.png)
![ethyl 8-ethyl-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5547909.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B5547925.png)


